molecular formula C11H14O4S B11749060 (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate

Cat. No.: B11749060
M. Wt: 242.29 g/mol
InChI Key: UYSILSHSVRRBST-JTQLQIEISA-N
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Description

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is an organic compound that features an oxetane ring and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (S)-oxetan-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce the oxetane moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is unique due to the combination of the oxetane ring and the 4-methylbenzenesulfonate group.

Biological Activity

(S)-Oxetan-2-ylmethyl 4-methylbenzenesulfonate is a compound notable for its unique oxetane ring structure and sulfonate functional group. This combination endows the compound with distinct reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis. The following sections will detail its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C11H14O4S
  • Molecular Weight : 242.29 g/mol
  • CAS Number : 119673-08-4

The compound's structure includes an oxetane ring that contributes to its reactivity, while the 4-methylbenzenesulfonate group enhances its solubility and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps, which may include:

  • Formation of the Oxetane Ring : Utilizing appropriate precursors to generate the oxetane structure.
  • Sulfonation : Introducing the 4-methylbenzenesulfonate moiety through electrophilic aromatic substitution or other methods.

These synthetic routes highlight its versatility and potential for modification to enhance biological activity.

This compound exhibits significant biological activity through its interactions with various molecular targets. Notably, studies have focused on its binding affinity and selectivity towards specific proteins or enzymes, which is crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Inhibition of Tyrosine Kinase Signaling :
    • Research indicates that compounds similar to this compound can inhibit tyrosine kinase 2 (Tyk2) signaling pathways, which are implicated in inflammatory diseases such as Crohn's disease and psoriasis. In a study, compounds demonstrated an EC50 of less than 4 mM with significant selectivity for Tyk2 over Jak2, suggesting potential therapeutic applications in inflammatory conditions .
  • Anticancer Activity :
    • In vitro studies have shown that related compounds can inhibit tumor growth in various cancer models. For instance, one study reported significant tumor growth inhibition in a mouse xenograft model of head and neck cancer with compounds structurally related to this compound .
  • High-throughput Screening :
    • High-throughput screening methods have been employed to evaluate the efficacy of this compound against multiple biological targets, providing insights into its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
4-Methylbenzenesulfonic AcidAromatic Sulfonic AcidCommonly used as a reagent in organic synthesis.
Oxetan-2-olAlcoholSimple oxetane derivative with potential activity.
Benzyl SulfonateAromatic SulfonateUsed in various chemical reactions.

This table illustrates how this compound compares with structurally similar compounds, emphasizing its unique features and potential applications.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

[(2S)-oxetan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-7-14-10/h2-5,10H,6-8H2,1H3/t10-/m0/s1

InChI Key

UYSILSHSVRRBST-JTQLQIEISA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCO2

Origin of Product

United States

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